CBP/p300-IN-19

p300/CBP HAT inhibitor antiproliferative activity breast cancer

CBP/p300-IN-19 (CAS 2592638-13-4, also designated compound is a synthetic small-molecule inhibitor of the histone acetyltransferase (HAT) domain of p300 and its paralog CREB-binding protein (CBP). It belongs to the 1,4-pyrazine chemotype first disclosed in a 2022 structure–activity relationship study.

Molecular Formula C30H27N3O3
Molecular Weight 477.6 g/mol
Cat. No. B12407832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-19
Molecular FormulaC30H27N3O3
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6
InChIInChI=1S/C30H27N3O3/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2
InChIKeyQLCHGDXZIUOABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBP/p300-IN-19: A Selective 1,4-Pyrazine p300/CBP Histone Acetyltransferase Inhibitor for Epigenetic Research Procurement


CBP/p300-IN-19 (CAS 2592638-13-4, also designated compound 29) is a synthetic small-molecule inhibitor of the histone acetyltransferase (HAT) domain of p300 and its paralog CREB-binding protein (CBP). It belongs to the 1,4-pyrazine chemotype first disclosed in a 2022 structure–activity relationship study [1]. The compound inhibits recombinant human p300-HAT with an IC₅₀ of 1.4 ± 0.1 µM and CBP-HAT with an IC₅₀ of 2.2 ± 0.1 µM, while showing negligible activity against PCAF and Myst3 (>100 µM), establishing its selectivity within the broader human acetyltransferase family [1]. It is supplied as a free base (MW 477.55, purity >98%) or the hydrochloride salt (MW 514.01) and is intended exclusively for preclinical research use [1].

Why CBP/p300-IN-19 Cannot Be Simply Replaced by Other p300/CBP Inhibitors in Experimental Workflows


Although multiple small molecules target the p300/CBP HAT domain, they differ fundamentally in chemotype, mechanism of inhibition, selectivity profile, and cellular activity spectrum. CBP/p300-IN-19 is a histone-competitive inhibitor, whereas A-485 is an acetyl-CoA-competitive inhibitor [1]; C646 also competes with acetyl-CoA (Ki = 400 nM) [2]; and PU139 is a pan-HAT inhibitor with significant off-target activity on Gcn5 and PCAF (IC₅₀s 8.39 and 9.74 µM) [3]. These mechanistic and selectivity differences produce divergent cellular antiproliferative profiles—CBP/p300-IN-19 retains activity against breast and pancreatic cancer lines where A-485 is inactive (>30 µM) [1]. Consequently, substituting one p300/CBP inhibitor for another without confirmatory experiments risks confounding biological interpretation and undermining experimental reproducibility.

CBP/p300-IN-19 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key p300/CBP Inhibitors


Superior Antiproliferative Activity in Breast and Pancreatic Cancer Cells Where A-485 Is Inactive: A Direct Head-to-Head Comparison

CBP/p300-IN-19 (compound 29) and A-485 were compared side by side in the same antiproliferative assay panel across nine cancer cell lines [1]. CBP/p300-IN-19 exhibited strong activity against MCF-7 breast cancer cells (EC₅₀ = 5.3 µM), MDA-MB231 triple-negative breast cancer cells (EC₅₀ = 8.5 µM), PANC-1 pancreatic cancer cells (EC₅₀ = 1.2 µM), and MDA-PANC-28 pancreatic cancer cells (EC₅₀ = 4.3 µM). In contrast, A-485 was essentially inactive against all four of these cell lines (EC₅₀ >10–30 µM). This >2.5-fold to >25-fold differential is a directly measured result from the same experimental study, not a cross-study inference.

p300/CBP HAT inhibitor antiproliferative activity breast cancer pancreatic cancer A-485 cancer cell line panel

High Selectivity for p300/CBP HAT Over PCAF and Myst3: Differentiation from the Pan-HAT Inhibitor PU139

CBP/p300-IN-19 was tested against four human acetyltransferases in a single selectivity panel: p300-HAT (IC₅₀ = 1.4 µM), CBP-HAT (IC₅₀ = 2.2 µM), PCAF (>100 µM), and Myst3 (>100 µM), yielding a selectivity window of >45-fold for p300 over PCAF and Myst3 [1]. In contrast, PU139, a structurally distinct pan-HAT inhibitor, blocks Gcn5 (IC₅₀ = 8.39 µM), PCAF (9.74 µM), CBP (2.49 µM), and p300 (5.35 µM) with no meaningful selectivity window among these targets [2]. The >10-fold differential in PCAF activity (CBP/p300-IN-19 >100 µM vs. PU139 9.74 µM) means that PU139 would confound interpretation of p300/CBP-specific phenotypes through concurrent Gcn5 and PCAF inhibition, whereas CBP/p300-IN-19 does not.

HAT selectivity PCAF Myst3 PU139 p300/CBP inhibitor acetyltransferase profiling

>4-Fold Improvement in p300 HAT Inhibitory Potency over the Initial Lead Compound 3: Intra-Series SAR Validation

In the primary SAR study, the initial screening hit compound 3 (a 1,4-pyrazine with para-bromophenyl substituents) inhibited p300 HAT with an IC₅₀ of 5.7 ± 0.2 µM [1]. Iterative medicinal chemistry replacing the para-bromophenyl groups with bicyclic furan-3-ylphenyl substituents yielded CBP/p300-IN-19 (compound 29), which achieved a p300 HAT IC₅₀ of 1.4 ± 0.1 µM—a greater than 4-fold potency enhancement [1]. This improvement was not incremental; the structurally adjacent compound 27 with an aminomethyl group showed only ~2-fold improvement (IC₅₀ = 2.8 µM), and compound 28 with dimethylamino substitution was markedly weaker (46.3% inhibition at 10 µM) [1], demonstrating that the furan-3-ylphenyl motif is a specific, non-obvious structural determinant of enhanced activity.

structure-activity relationship lead optimization 1,4-pyrazine p300 HAT compound 29

Histone-Competitive Mechanism of Inhibition: Functional Differentiation from Acetyl-CoA-Competitive Inhibitors A-485 and C646

Enzyme kinetics experiments established that CBP/p300-IN-19 (compound 29) is competitive against the histone substrate but non-competitive against the cofactor acetyl-CoA. IC₅₀ values of compound 29 did not significantly increase with rising Ac-CoA concentrations (1–50 µM, 0.14–7.1× Kₘ), consistent with non-competitive behavior toward Ac-CoA; however, IC₅₀ values increased linearly (R² = 0.93) with increasing histone peptide concentrations (2–100 µM), confirming competitive inhibition versus the histone substrate [1]. An orthogonal ALPHA assay further demonstrated that compound 29 dose-dependently disrupted p300 HAT–histone H4 binding with an IC₅₀ of 7.2 µM, while the weaker inhibitor compound 3 showed an IC₅₀ of 27.0 µM [1]. In contrast, A-485 is an acetyl-CoA-competitive inhibitor (IC₅₀ ~60–73 nM in cellular H3K27Ac assays) [2], and C646 is a linear competitive inhibitor versus acetyl-CoA (Kᵢ = 400 nM) with non-competitive behavior toward the histone H4-15 peptide substrate [3].

enzyme kinetics competitive inhibition histone substrate acetyl-CoA mechanism of action ALPHA assay

Cellular Histone Acetylation Inhibition: Selectively Depletes H3K9 and H3K27 Acetylation, with Inactive Compound 6 as Negative Control

In cellular target engagement assays, CBP/p300-IN-19 (compound 29) at 5–10 µM nearly completely depleted acetylation of H3K9 and H3K27, and dose-dependently reduced H3K18 acetylation, with H3K27 acetylation appearing as the most sensitive mark [1]. Critically, the structurally related but inactive compound 6, tested under identical conditions, did not significantly reduce acetylation of any of these histone lysine residues, providing a built-in negative control that excludes non-specific compound effects [1]. Compound 27, a partially active analog (p300 IC₅₀ = 2.8 µM), showed weaker and less consistent cellular acetylation effects, particularly failing to affect H3K18 acetylation at 5–10 µM [1]. This cellular pharmacodynamic data directly links biochemical potency to on-target cellular activity.

histone acetylation H3K9 H3K27 H3K18 cellular target engagement negative control

Recommended Research Application Scenarios for CBP/p300-IN-19 Based on Quantitative Differentiation Evidence


p300/CBP-Dependent Transcription Studies in Breast and Pancreatic Cancer Models Where A-485 Is Inactive

CBP/p300-IN-19 is the empirically validated choice for pharmacological inhibition of p300/CBP HAT in estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB231) breast cancer, as well as PANC-1 and MDA-PANC-28 pancreatic cancer models. The direct head-to-head data from Nie et al. 2022 shows that A-485 is inactive (EC₅₀ >10–30 µM) in these four cell lines, whereas CBP/p300-IN-19 achieves EC₅₀ values of 1.2–8.5 µM [1]. Researchers studying p300/CBP-mediated transcriptional regulation of hormone receptor signaling or pancreatic cancer oncogene programs should prioritize this compound to ensure measurable pharmacological effects.

Selective Chemical Probe Experiments Requiring Clean Discrimination Between p300/CBP and PCAF/Gcn5/MYST Family HATs

For experiments where the biological readout must be attributed specifically to p300/CBP HAT activity rather than to other acetyltransferase families, CBP/p300-IN-19 offers a validated >45-fold selectivity window over PCAF and Myst3 (>100 µM vs. 1.4–2.2 µM for p300/CBP) [1]. This contrasts with pan-HAT inhibitors such as PU139, which inhibit Gcn5, PCAF, CBP, and p300 within a narrow 2.5–9.7 µM range [2]. The inclusion of compound 6 as an inactive negative control from the same chemical series further strengthens the interpretability of target-specific effects [1].

Mechanistic Dissection of Histone-Substrate-Competitive vs. Acetyl-CoA-Competitive p300/CBP Inhibition

CBP/p300-IN-19 is uniquely suited for studies comparing the biological consequences of histone-competitive versus acetyl-CoA-competitive p300/CBP inhibition. Unlike A-485 and C646, which compete with acetyl-CoA [3][4], CBP/p300-IN-19 disrupts p300–histone binding (ALPHA IC₅₀ = 7.2 µM) and its IC₅₀ scales linearly with histone substrate concentration but not with Ac-CoA concentration [1]. This mechanistic distinction has direct implications for cellular activity: the two inhibitor classes show divergent antiproliferative profiles across cancer types, likely reflecting differences in intracellular acetyl-CoA levels, histone substrate availability, and p300 autoacetylation status [1].

Structure-Activity Relationship Studies Using the 1,4-Pyrazine Chemotype with Built-in Positive and Negative Controls

The 2022 SAR study by Nie et al. provides a complete activity ladder within the 1,4-pyrazine series: compound 29 (CBP/p300-IN-19) as the most potent (p300 IC₅₀ = 1.4 µM), compound 27 as intermediate (2.8 µM), and compound 6 as inactive (>20 µM in cellular assays) [1]. This graded activity within a single chemotype, all synthesized and characterized in the same laboratory using identical assay conditions, offers an unusually well-controlled tool set for dose-response and target-validation experiments. Procurement of all three compounds enables rigorous structure–activity relationship-controlled experimental designs that minimize confounding factors from divergent chemical scaffolds.

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